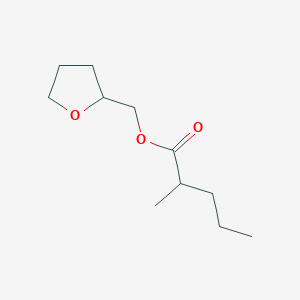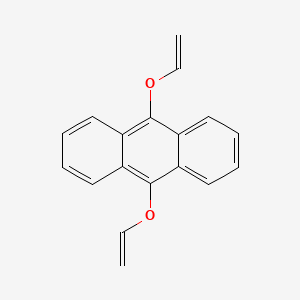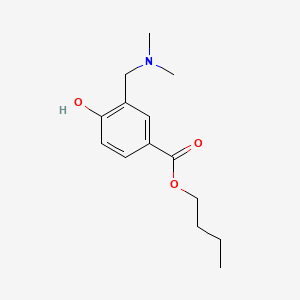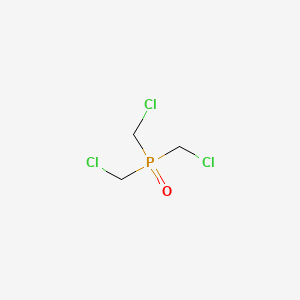
Tri(chloromethyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(chloromethyl)phosphine oxide is an organophosphorus compound with the chemical formula CCl3PO. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
Tri(chloromethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with formaldehyde (CH2O) in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} \rightarrow \text{CCl}_3\text{PO} + \text{HCl} ]
This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products.
化学反应分析
Types of Reactions
Tri(chloromethyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
科学研究应用
Tri(chloromethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which tri(chloromethyl)phosphine oxide exerts its effects involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
- Tri(methyl)phosphine oxide (C3H9PO)
- Tri(ethyl)phosphine oxide (C6H15PO)
- Tri(phenyl)phosphine oxide (C18H15PO)
Uniqueness
Tri(chloromethyl)phosphine oxide is unique due to its high reactivity and the presence of chlorine atoms, which make it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
属性
CAS 编号 |
4851-89-2 |
|---|---|
分子式 |
C3H6Cl3OP |
分子量 |
195.41 g/mol |
IUPAC 名称 |
bis(chloromethyl)phosphoryl-chloromethane |
InChI |
InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2 |
InChI 键 |
GGECNORVQSLCLI-UHFFFAOYSA-N |
规范 SMILES |
C(P(=O)(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
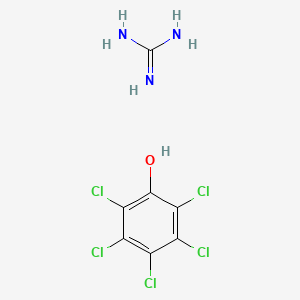
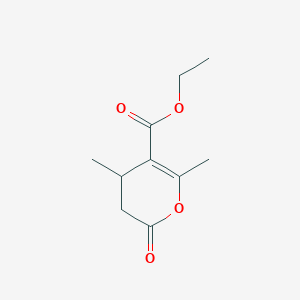
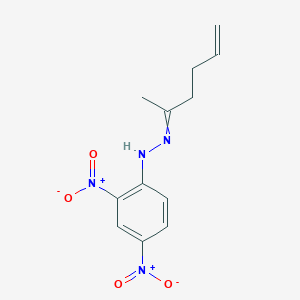
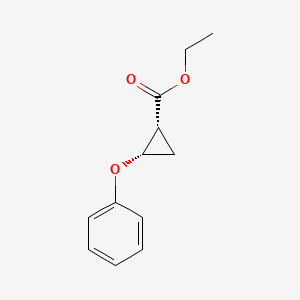
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
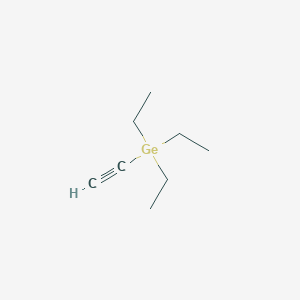
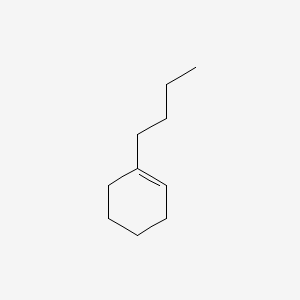
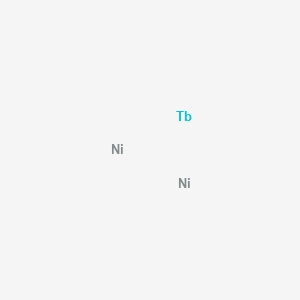
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

